Prothiofos-13C6
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Overview
Description
Prothiofos-13C6 is a synthetic organophosphate compound widely used in various fields, including medical, environmental, and industrial research. It is a labeled analog of prothiofos, which is a potent insecticide and acaricide. The molecular formula of this compound is C5(13C)6H15Cl2O2PS2, and it has a molecular weight of 351.20 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prothiofos-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of prothiofos. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The synthetic route generally involves the reaction of labeled precursors with appropriate reagents under controlled conditions to yield the desired labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Prothiofos-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phosphorodithioates .
Scientific Research Applications
Prothiofos-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in environmental monitoring to detect and quantify pesticide residues
Mechanism of Action
Prothiofos-13C6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Prothiofos: The unlabeled analog of Prothiofos-13C6, used as an insecticide.
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used to control pests in agriculture and horticulture
Uniqueness of this compound
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of organophosphate compounds, making it a crucial tool in scientific studies.
Properties
IUPAC Name |
(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5+1,6+1,8+1,9+1,10+1,11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIWKDOCAUBQD-DQBWMHBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSP(=S)(OCC)O[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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